4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide
Overview
Description
4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a chromen-4-one core structure, which is often associated with various biological activities. This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the chromen-4-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxy group is introduced via methylation reactions, and the thiophen-2-yl group is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The methoxy and thiophen-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy and thiophen-2-yl groups may enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
- 4-Hydroxy-2-quinolones
- 7-{[6-Deoxy-2-O-(2-methoxybenzoyl)-α-L-mannopyranosyl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-deoxy-α-L-mannopyranosyl-(1->2)-[6-deoxy-α-L-mannopyranosyl-(1->6)]-β-D-galactopyranoside
Uniqueness
4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophen-2-yl group, in particular, may enhance its interactions with certain biological targets compared to similar compounds.
Properties
IUPAC Name |
4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(2-thiophen-2-ylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-27-17-8-9-19-20(13-17)28-14-21(22(19)25)29-16-6-4-15(5-7-16)23(26)24-11-10-18-3-2-12-30-18/h2-9,12-14H,10-11H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCVCXOEZBJEFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139576 | |
Record name | 4-[(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[2-(2-thienyl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946385-52-0 | |
Record name | 4-[(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[2-(2-thienyl)ethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946385-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[2-(2-thienyl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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